

# Pharmacological Profile of Meteneprost: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Meteneprost

Cat. No.: B1676342

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## Introduction

**Meteneprost**, also known by its chemical name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, is a synthetic analog of prostaglandin E2 (PGE2).[1] As a member of the prostaglandin E class, it exhibits significant biological activity, primarily related to the stimulation of smooth muscle. Its chemical modification, specifically the replacement of the C-9 carbonyl group with an exo-methylene group, confers greater chemical stability compared to its parent compound, PGE2.[1] This enhanced stability, coupled with a pharmacological profile that retains potent uterine-stimulating effects with a potentially improved side-effect profile, has led to its investigation, particularly in the field of reproductive health.[1]

This technical guide provides a comprehensive overview of the available pharmacological data on **Meteneprost**, including its mechanism of action, receptor interactions, in vitro and in vivo effects, and its application in clinical settings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical and Physical Properties

**Meteneprost** is a structurally modified prostaglandin E2 analog.

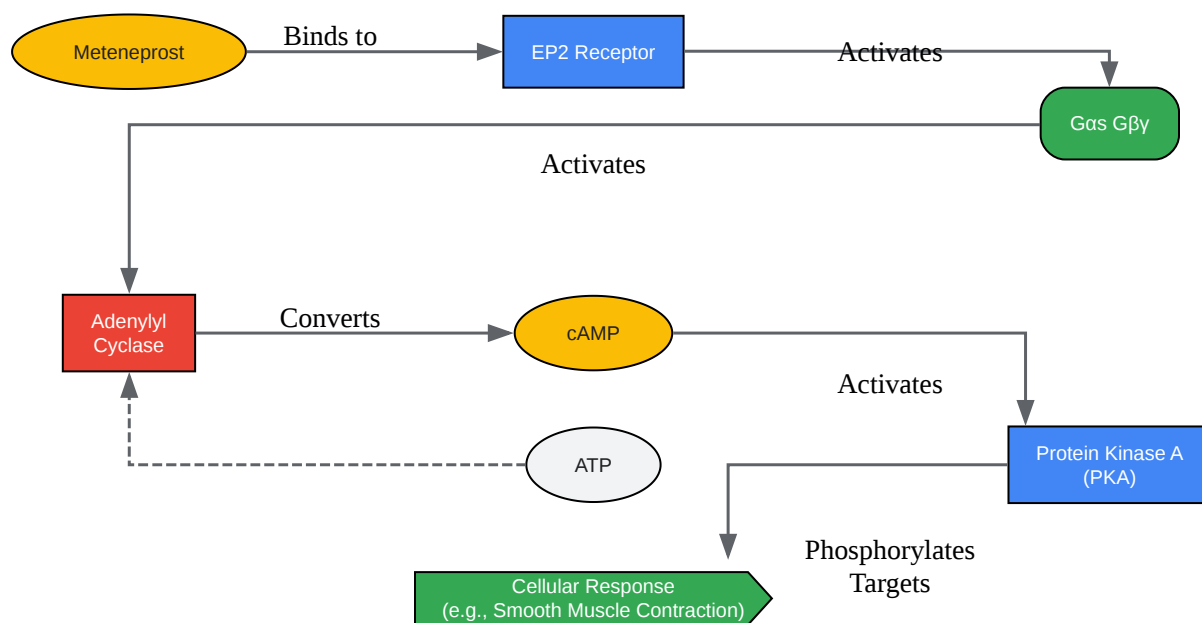
Property	Value
Chemical Name	9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2[1]
Synonyms	Meteneprost, U-46785[1]
Molecular Formula	C23H38O4
Molecular Weight	378.55 g/mol

## Mechanism of Action and Signaling Pathways

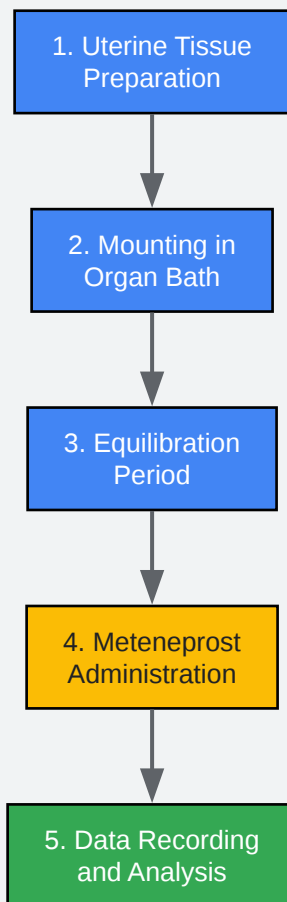
As a prostaglandin E2 analog, the primary mechanism of action of **Meteneprost** is through its interaction with prostanoid E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). While direct and quantitative binding data for **Meteneprost** across all EP receptor subtypes (EP1, EP2, EP3, and EP4) are not extensively available in the public domain, its pharmacological effects, particularly uterine contraction, suggest it functions as a potent agonist at one or more of these receptors. The KEGG DRUG database indicates that **Meteneprost** targets the PTGER2, the gene encoding the EP2 receptor.

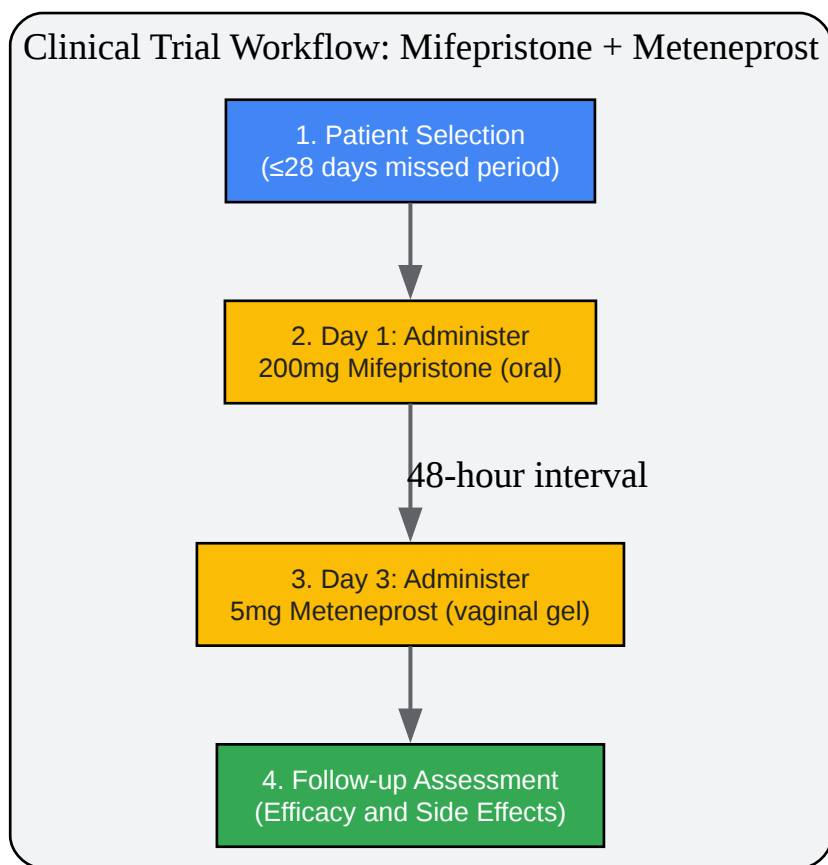
The EP2 receptor is known to couple to the Gs alpha subunit of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. In the context of smooth muscle, the signaling cascade can be complex, but for uterine tissue, activation of prostaglandin receptors ultimately leads to increased intracellular calcium and contraction.

Below is a diagram illustrating the putative signaling pathway for **Meteneprost** via the EP2 receptor.



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## References

- 1. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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